molecular formula C18H17NO3 B367207 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-75-7

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione

Cat. No.: B367207
CAS No.: 797780-75-7
M. Wt: 295.3g/mol
InChI Key: RYFBROSJXJBMAA-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a 3-(4-methylphenoxy)propyl group and a dione functionality at positions 2 and 3 of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with 3-(4-Methylphenoxy)propyl Group: The indole core is then reacted with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate to introduce the 3-(4-methylphenoxy)propyl group.

    Oxidation to Form the Dione: The final step involves the oxidation of the indole ring at positions 2 and 3 to form the dione functionality. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed:

    Oxidation Products: Additional ketones or carboxylic acids.

    Reduction Products: Diols or alcohols.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    1-[3-(4-Methoxyphenoxy)propyl]indole-2,3-dione: Similar structure but with a methoxy group instead of a methyl group.

    1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione: Similar structure but with a chlorine atom instead of a methyl group.

    1-[3-(4-Nitrophenoxy)propyl]indole-2,3-dione: Similar structure but with a nitro group instead of a methyl group.

Uniqueness: 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

1-[3-(4-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-16-6-3-2-5-15(16)17(20)18(19)21/h2-3,5-10H,4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFBROSJXJBMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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